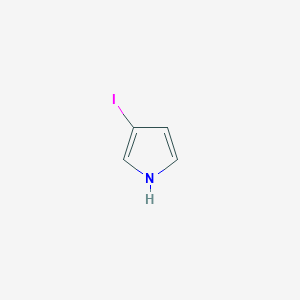

3-碘-1H-吡咯

描述

3-Iodo-1H-pyrrole is a chemical compound with the molecular formula C4H4IN . It’s a type of heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .

Synthesis Analysis

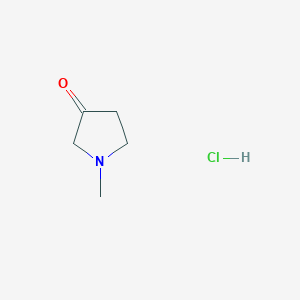

The synthesis of 3-Iodo-1H-pyrrole involves a selective synthesis via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms . The iodine atom is attached to the third carbon atom in the ring .Physical And Chemical Properties Analysis

3-Iodo-1H-pyrrole is a solid substance under normal conditions . It should be stored under inert gas and away from air as it is air sensitive .科学研究应用

Functionalized Calix[4]pyrroles的构建模块:3-碘-1H-吡咯衍生物,特别是碘化calix[4]pyrrole,在合成各种calix[4]pyrrole系统中是重要的中间体。这些系统由于其在加入阴离子时能够表现出红移和吸收峰的扩展能力,因此在阴离子检测中表现出显著的潜力,可用于检测氟化物、氯化物和二氢磷酸盐(Miyaji et al., 2000)。

有机合成中的光氧化还原催化:包含3-碘-1H-吡咯单元的碘化Bodipy已被用作可回收的光氧化还原催化剂。这在合成对有机化学感兴趣的吡咯[2,1-a]异喹啉化合物中尤为重要(Guo et al., 2013)。

药物化学中的多样性:3-碘-1H-吡咯衍生物的灵活性允许在各种药物化合物中引入多样性。这在合成吡咯[3',2':4,5]咪唑-[1,2-a]吡啶和[1,2-b]吡啉等化合物中得到体现,这些化合物可以进一步功能化以用于潜在的药用应用(Tber et al., 2015)。

铜催化芳基化制备抗增殖剂:利用3-碘-1H-吡咯衍生物对吡咯进行铜催化N-芳基化反应已被研究,从而合成具有抗黑色素瘤细胞增殖活性的化合物。这突显了这些衍生物在开发抗癌剂中的潜力(Hedidi et al., 2016)。

有机电子学中的电子转移过程:从3-碘-1H-吡咯衍生的3,4-二二茂铁基-1H-吡咯等衍生物已被研究其氧化还原性质。这些研究对于理解电子转移过程至关重要,这对于有机电子材料的开发至关重要(Goetsch et al., 2014)。

- 化合物。这展示了它在有机合成中的实用性,特别是在创造新型吡唑[3,4-b]吡啶(Lavecchia et al., 2004)。

2-吡咯酮的微波诱导合成:利用3-碘-1H-吡咯进行微波诱导合成可形成3-吡咯取代的2-吡咯酮。这种方法以其速度和效率而闻名,提供各种取代基并促进合成光学纯化合物,这在制药化学中至关重要(Bandyopadhyay et al., 2012)。

阴离子受体中的增强亲和力:使用3,4-二氟-1H-吡咯的氟化calix[4]pyrroles相比非氟化对应物表现出增强的亲和力。这对于氟化物、氯化物和二氢磷酸盐等阴离子尤为重要,暗示了在阴离子感应技术中的应用(Anzenbacher et al., 2000)。

取代吡咯的区域选择性合成:对3,4-二取代的1H-吡咯的研究展示了使用3-碘-1H-吡咯衍生物的高度区域选择性合成方法。这种方法在开发对称和非对称吡咯化合物以及在有机化学中的各种应用中具有重要意义(Liu et al., 2000)。

Palladium-Catalyzed Synthesis of Arylpyrroles: 使用3-iodo-1H-pyrrole在钯催化的偶联反应中合成芳基吡咯是创造与天然产物如(-)-rhazinilam相关的化合物所必不可少的。这突显了该化合物在合成具有潜在生物活性的复杂有机分子中的作用 (Ghosez et al., 2001)。

安全和危害

未来方向

The future directions of research involving 3-Iodo-1H-pyrrole could involve its use in the synthesis of more complex chemical structures. For example, a recent study discussed the synthesis of 1,2,3-trisubstituted indoles using a Fischer indolisation–indole N-alkylation sequence . Another study highlighted the therapeutic potential of pyrrole and pyrrolidine analogs, suggesting that these compounds could be further explored for their diverse biological and medicinal importance .

属性

IUPAC Name |

3-iodo-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN/c5-4-1-2-6-3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHJOXAAUHYVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551957 | |

| Record name | 3-Iodo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96285-98-2 | |

| Record name | 3-Iodo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)

![7-Bromo-2-methylbenzo[b]thiophene](/img/structure/B1601711.png)